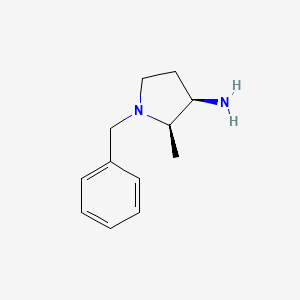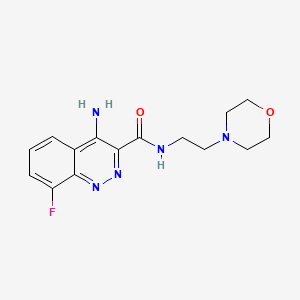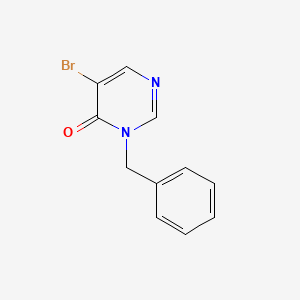![molecular formula C16H23ClN2 B15214742 (3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine CAS No. 820979-79-1](/img/structure/B15214742.png)
(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the pyrrolidine intermediate with 2-chlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydroxide or potassium carbonate.
Addition of the Cyclopentyl Group:
Industrial Production Methods
Industrial production of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, and catalysts if necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylpyrrolidine: Lacks the 2-chlorobenzyl and cyclopentyl groups, resulting in different chemical properties and applications.
N-Cyclopentylpyrrolidine:
2-Chlorobenzylamine: Contains the 2-chlorobenzyl group but lacks the pyrrolidine and cyclopentyl components.
Uniqueness
(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is unique due to the combination of the 2-chlorobenzyl and cyclopentyl groups attached to the pyrrolidine ring
Eigenschaften
CAS-Nummer |
820979-79-1 |
|---|---|
Molekularformel |
C16H23ClN2 |
Molekulargewicht |
278.82 g/mol |
IUPAC-Name |
(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine |
InChI |
InChI=1S/C16H23ClN2/c17-16-8-4-1-5-13(16)12-19(14-6-2-3-7-14)15-9-10-18-11-15/h1,4-5,8,14-15,18H,2-3,6-7,9-12H2/t15-/m0/s1 |
InChI-Schlüssel |
GIHACMVWDAWHCG-HNNXBMFYSA-N |
Isomerische SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)[C@H]3CCNC3 |
Kanonische SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



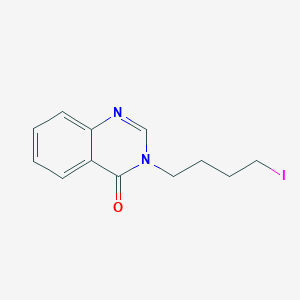
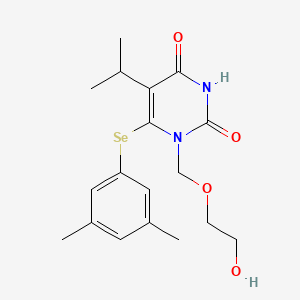
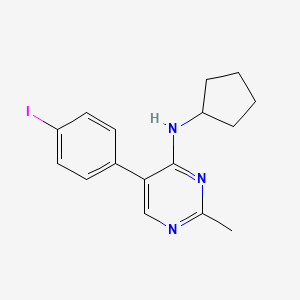
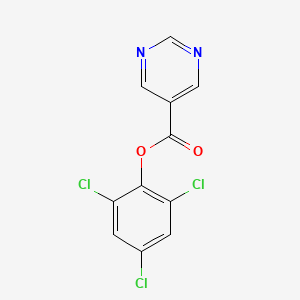
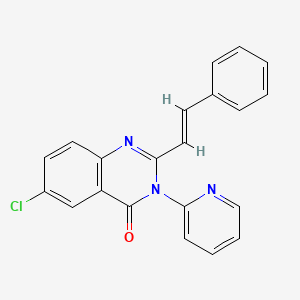
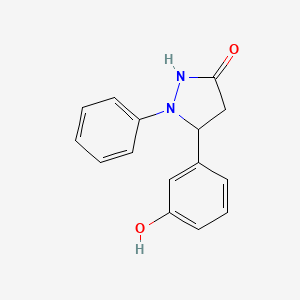
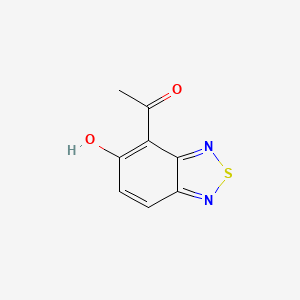
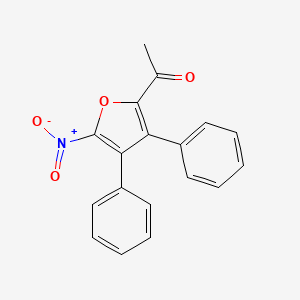
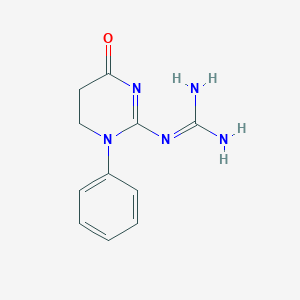
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
